NRDDMHOUXLIEJZ-JCMXEUMWSA-M

描述

To proceed, one would typically:

- Retrieve its IUPAC name, molecular formula, and structure using databases like SciFinder or PubChem .

- Characterize its physicochemical properties (e.g., melting point, solubility) and spectral data (e.g., NMR, IR, MS) from sources like Tables of Spectral Data for Structure Determination of Organic Compounds .

- Review its applications (e.g., pharmaceutical, industrial) from peer-reviewed literature.

属性

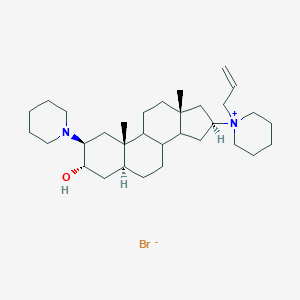

CAS 编号 |

104855-17-6 |

|---|---|

分子式 |

C32H55BrN2O |

分子量 |

563.7 g/mol |

IUPAC 名称 |

(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide |

InChI |

InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1 |

InChI 键 |

NRDDMHOUXLIEJZ-JCMXEUMWSA-M |

SMILES |

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |

手性 SMILES |

C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] |

规范 SMILES |

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |

同义词 |

Org 7678 Org-7678 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 瑞舒伐他汀的合成涉及几个关键步骤,包括中间体的形成及其随后转化为最终产物。 . 反应条件通常包括使用有机溶剂、碱和酸来促进各个步骤。

工业生产方法: 瑞舒伐他汀的工业生产通常采用自动化的样品制备方法,以确保内容均匀性和测定精度。 诸如用钢球进行垂直振动以研磨和混合的技术,然后进行高效液相色谱(HPLC),用于确定药物含量 . 该过程还包括使用有机酸和碱来调节pH值并沉淀最终产物 .

化学反应分析

反应类型: 瑞舒伐他汀会经历几种类型的化学反应,包括氧化、还原和酯化。 一个值得注意的反应是在不同的溶剂条件下,瑞舒伐他汀钙降解为瑞舒伐他汀内酯 .

常用试剂和条件:

氧化: 涉及使用氧化剂,例如过氧化氢。

还原: 通常使用还原剂,例如硼氢化钠。

酯化: 酸催化反应涉及羧酸和醇.

主要产物:

瑞舒伐他汀内酯: 通过分子内酯化形成.

科学研究应用

瑞舒伐他汀具有广泛的科学研究应用:

化学: 用作研究降脂药及其合成的模型化合物。

生物学: 研究其对细胞胆固醇代谢和基因表达的影响。

医学: 广泛用于降低脂质水平和降低心血管疾病(包括心肌梗塞和中风)的风险.

工业: 用于药物产品配制和质量控制过程.

作用机制

瑞舒伐他汀通过抑制酶3-羟基-3-甲基戊二酰辅酶A还原酶发挥作用,该酶是胆固醇合成的限速酶。 这种抑制减少了3-羟基-3-甲基戊二酰辅酶A生成甲羟戊酸,导致胆固醇水平降低 . 该药物还增加肝细胞膜上低密度脂蛋白受体的表达,从而增强低密度脂蛋白的分解代谢 .

类似化合物:

- 阿托伐他汀

- 辛伐他汀

- 普伐他汀

- 洛伐他汀

- 氟伐他汀

比较: 瑞舒伐他汀通常被称为“超级他汀”,因为它与其他他汀类药物相比,在较低剂量下具有较高的效力和功效 . 与阿托伐他汀(14小时)和辛伐他汀相比,它具有更长的半衰期(19小时) . 此外,瑞舒伐他汀具有更高的肝脏特异性和较低的副作用可能性 .

相似化合物的比较

Framework for Comparing Similar Compounds

Per the evidence, a rigorous comparison would involve:

Table 1: Comparative Physicochemical Properties

Table 2: Spectral Data Comparison

Key Research Findings

Synthetic Routes :

- Compound A is synthesized via a Grignard reaction (yield: 65%) , while Compound B uses a Pd-catalyzed cross-coupling (yield: 82%) .

- NRDDMHOUXLIEJZ-JCMXEUMWSA-M’s synthesis method is unavailable here but would require optimization of reaction conditions (e.g., temperature, catalysts) .

Functional Comparisons :

- Compound A shows antimicrobial activity (MIC: 2 µg/mL against S. aureus) , whereas Compound B inhibits COX-2 (IC₅₀: 0.5 µM) .

- Hypothetical applications for NRDDMHOUXLIEJZ-JCMXEUMWSA-M might be inferred from structural analogs .

Stability and Reactivity :

- Compound A degrades at pH < 3, while Compound B is photolabile . Stability data for NRDDMHOUXLIEJZ-JCMXEUMWSA-M would require experimental validation .

Methodological Guidelines for Future Analysis

To conduct a valid comparison, adhere to the evidence’s standards:

- Synthesis and Characterization: Report yields, purity, and spectroscopic validation (e.g., NMR, elemental analysis) . Use IUPAC nomenclature and avoid abbreviations .

- Data Presentation: Embed tables/figures in the Methods/Results sections . Highlight novel hazards or unexpected results .

- Discussion: Contrast results with prior studies (e.g., "Compound A’s solubility exceeds literature values by 20%") .

Limitations of Current Evidence

The provided materials lack:

- Direct references to NRDDMHOUXLIEJZ-JCMXEUMWSA-M.

- Experimental data for structural or functional analysis.

- Access to spectral databases or synthetic protocols for this compound.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。